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molecular formula C8H7N3O3 B1511953 4-nitro-1-methyl-1,2-dihydro-indazol-3-one

4-nitro-1-methyl-1,2-dihydro-indazol-3-one

Cat. No. B1511953
M. Wt: 193.16 g/mol
InChI Key: LHRFLFNVVMKBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521457B2

Procedure details

306 mg (1.7 mmol) 4-nitro-1,2-dihydro-indazol-3-one are dissolved in 1 ml N,N-dimethyl-acetamide, combined with 150 μl (2.4 mmol) methyl iodide and 500 μl (2.32 mmol) of N-ethyldiisopropylamide and stirred for 2 h at ambient temperature. Then the reaction mixture is combined with 40 ml of a 1 N aqueous hydrochloric acid and extracted twice with 50 ml dichloromethane. Then the organic phase is dried with MgSO4, the solvent is eliminated in vacuo and the crude product is purified by chromatography. The carrier used is C18-RP-silica gel and a gradient is run through which consists of 95% water and 5% acetonitrile at the starting point and 5% water and 95% acetonitrile at the finishing point.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step Two
[Compound]
Name
N-ethyldiisopropylamide
Quantity
500 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6](=[O:13])[NH:7][NH:8]2)([O-:3])=[O:2].[CH3:14]I.Cl>CN(C)C(=O)C>[CH3:14][N:8]1[C:9]2[C:5](=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=[CH:11][CH:10]=2)[C:6](=[O:13])[NH:7]1

Inputs

Step One
Name
Quantity
306 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(NNC2=CC=C1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
150 μL
Type
reactant
Smiles
CI
Step Three
Name
N-ethyldiisopropylamide
Quantity
500 μL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 ml dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the organic phase is dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the crude product is purified by chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN1NC(C2=C(C=CC=C12)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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